molecular formula C10H10BrNO4 B13604756 1-Bromo-2,3-dimethoxy-5-(2-nitroethenyl)benzene CAS No. 54291-90-6

1-Bromo-2,3-dimethoxy-5-(2-nitroethenyl)benzene

Cat. No.: B13604756
CAS No.: 54291-90-6
M. Wt: 288.09 g/mol
InChI Key: DVEVFGAGQYOEPX-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,3-dimethoxy-5-(2-nitroethenyl)benzene is an organic compound with the molecular formula C10H10BrNO4 It is a derivative of benzene, featuring bromine, methoxy, and nitroethenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2,3-dimethoxy-5-(2-nitroethenyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,3-dimethoxy-5-(2-nitroethenyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1-Bromo-2,3-dimethoxy-5-(2-nitroethenyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-dimethoxy-5-(2-nitroethenyl)benzene involves its interaction with specific molecular targets. The nitroethenyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2,5-dimethoxy-4-(2-nitrovinyl)benzene: Similar structure but with different positions of the methoxy groups.

    1-Bromo-3,5-dimethoxybenzene: Lacks the nitroethenyl group.

    1-Bromo-4,5-dimethoxy-2-nitrobenzene: Different substitution pattern on the benzene ring .

Uniqueness

1-Bromo-2,3-dimethoxy-5-(2-nitroethenyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both bromine and nitroethenyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications.

Properties

CAS No.

54291-90-6

Molecular Formula

C10H10BrNO4

Molecular Weight

288.09 g/mol

IUPAC Name

1-bromo-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene

InChI

InChI=1S/C10H10BrNO4/c1-15-9-6-7(3-4-12(13)14)5-8(11)10(9)16-2/h3-6H,1-2H3/b4-3+

InChI Key

DVEVFGAGQYOEPX-ONEGZZNKSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])Br)OC

Canonical SMILES

COC1=C(C(=CC(=C1)C=C[N+](=O)[O-])Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.